Biochemical WEE1 Potency and Comparative Inhibitory Activity
WEE1-IN-2 exhibits an IC50 of 59 nM against WEE1 in biochemical assays, characterizing it as a moderately potent ATP-binding site inhibitor . While this potency is lower than that of Adavosertib (IC50 = 5.2 nM) and WEE1-IN-4 (IC50 = 11 nM) [1], the value of WEE1-IN-2 lies not in maximal potency but in its well-defined selectivity profile, which is often absent for these higher-potency analogs.
| Evidence Dimension | WEE1 Kinase Inhibition Potency (Biochemical IC50) |
|---|---|
| Target Compound Data | 59 nM |
| Comparator Or Baseline | Adavosertib (AZD1775): 5.2 nM; WEE1-IN-4: 11 nM; WEE1-IN-5: 0.8 nM |
| Quantified Difference | WEE1-IN-2 is approximately 11-fold less potent than Adavosertib and 5-fold less potent than WEE1-IN-4. |
| Conditions | Cell-free ATP-competitive binding assay. |
Why This Matters
This establishes the compound's baseline potency and positions it as a moderate-affinity probe, which can be advantageous for avoiding tight-binding artifacts in certain assay formats compared to sub-nanomolar inhibitors.
- [1] MedChemExpress. WEE1-IN-4 Product Page. HY-100744. View Source
